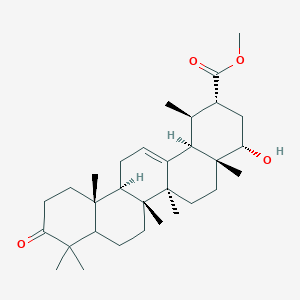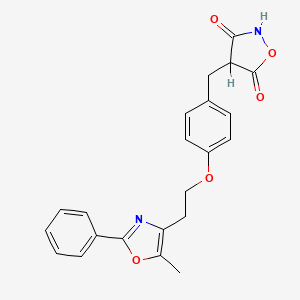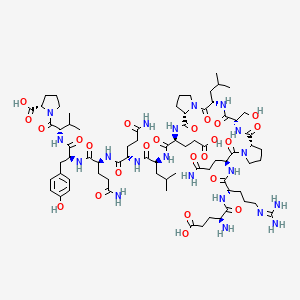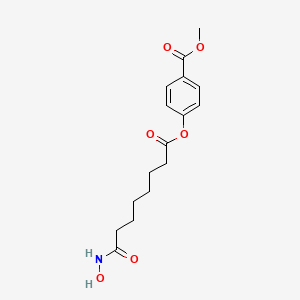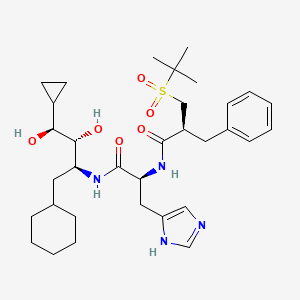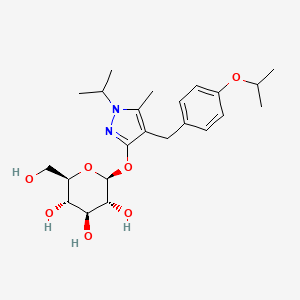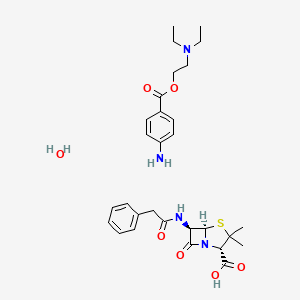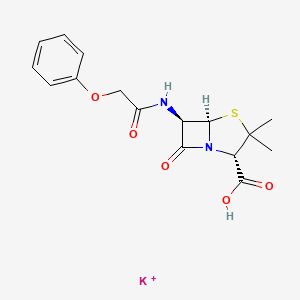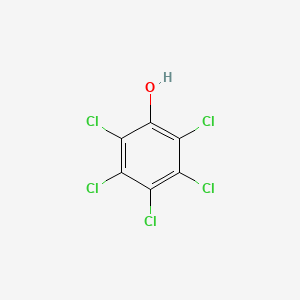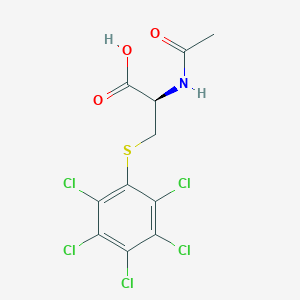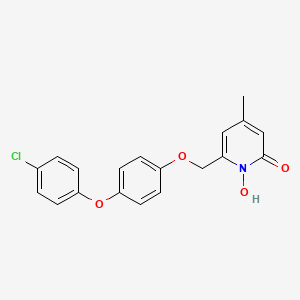
Rilopirox
Descripción general
Descripción
Rilopirox is a synthetic pyridone derivative, related to ciclopirox . It’s a new water-insoluble fungicidal antimycotic . It exhibits strong activity against yeast, especially Candida albicans . It’s potentially useful in the treatment of vaginal candidiasis, seborrheic dermatitis, and tinea versicolor .
Molecular Structure Analysis
The molecular formula of Rilopirox is C19H16ClNO4 . Unfortunately, the detailed molecular structure analysis is not available in the sources I have access to.Chemical Reactions Analysis
Rilopirox, like other hydroxypyridone antifungals, has a strong chelating potential, which seems to play an important role in its antifungal mode of action . It inactivates metal ion-dependent fungal enzymes and proteins .Physical And Chemical Properties Analysis
Rilopirox is a hydrophobic topical agent . It’s very soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) but poorly soluble in water .Aplicaciones Científicas De Investigación
Mode of Action and Antifungal Effects
- Rilopirox, belonging to the class of hydroxypyridone antimycotics, is distinct from other antimycotics like azoles and polyenes. Its primary mode of action is not fully understood, but it is known to inhibit the hyphal induction of Candida albicans, an effect that can be countered by iron ions. Hydroxypyridone antimycotics like rilopirox do not seem to damage cell membranes or directly influence ATP synthesis, but reactive oxygen species (ROS) and metabolic activity are important for their mode of action (Sigle et al., 2006).
Potential Clinical Applications
- Rilopirox, a synthetic pyridone derivative related to ciclopirox, exhibits fungicidal action and is hydrophobic. Its potential clinical applications include the treatment of mucosal candida infections, tinea versicolor, and seborrheic dermatitis (Rubin, Bagheri, & Scher, 2002).
Mecanismo De Acción
The antifungal mode of action of Rilopirox is similar to that of ciclopirox . Rilopirox acts by damaging the cell membrane of the fungus and impairing several metabolic enzyme systems through its strong chelating action, thus inhibiting iron-dependent enzymes . Rilopirox inhibits the iron-containing enzyme, catalase .
Propiedades
IUPAC Name |
6-[[4-(4-chlorophenoxy)phenoxy]methyl]-1-hydroxy-4-methylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO4/c1-13-10-15(21(23)19(22)11-13)12-24-16-6-8-18(9-7-16)25-17-4-2-14(20)3-5-17/h2-11,23H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYUIWXQUBNDHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=C1)COC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90146320 | |
| Record name | Rilopirox | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90146320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rilopirox | |
CAS RN |
104153-37-9 | |
| Record name | Rilopirox [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104153379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rilopirox | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90146320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RILOPIROX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/595T4D0KQ3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


